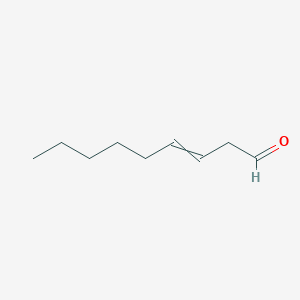

Non-3-enal

Description

Structure

3D Structure

Properties

CAS No. |

109351-28-2 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

non-3-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

YXEAENVLZOODMT-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=O |

Canonical SMILES |

CCCCCC=CCC=O |

Synonyms |

3-nonenal 8-nonenal nonenal, (3Z) |

Origin of Product |

United States |

Natural Occurrence and Distribution of Z Non 3 Enal

in Plant Systems

The biosynthesis of (Z)-Non-3-enal in plants is primarily a result of the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids. This process gives rise to a variety of volatile compounds that contribute to the characteristic aromas of many plants.

Presence in Horticultural Crops (e.g., Cucumis sativus, Cucumis melo)

(Z)-Non-3-enal is a significant contributor to the fresh, green aroma profile of several horticultural crops, most notably cucumbers (Cucumis sativus) and melons (Cucumis melo). In these species, the compound is one of several C9 aldehydes and alcohols that are responsible for their characteristic scent. The formation of these C9 volatiles, including (Z)-Non-3-enal, is initiated by the action of 9-lipoxygenase on fatty acids. While the presence of a broader category of "nonenal" has been identified, specific quantification of the (Z)-3-isomer remains a subject of ongoing research.

| Crop Species | Compound Class | Role |

| Cucumis sativus (Cucumber) | C9 Aldehydes | Contributes to the characteristic fresh, green aroma. |

| Cucumis melo (Melon) | C9 Aldehydes | Part of the complex aroma profile. |

Identification in Marine Macroalgae (e.g., Laminaria angustata)

The marine environment is also a source of (Z)-Non-3-enal, where it has been identified in brown algae. Research on the edible brown alga Laminaria angustata has proposed the formation of (Z)-Non-3-enal as part of its flavor profile. The proposed biosynthetic pathway in this alga also involves the metabolism of unsaturated fatty acids, leading to the formation of both C6 and C9 aldehydes.

| Algal Species | Proposed Compound | Significance |

| Laminaria angustata | (Z)-Non-3-enal | Component of the characteristic flavor. |

Occurrence in Other Botanical Species (e.g., Mertensia maritima, Soy)

Beyond common fruits and vegetables, (Z)-Non-3-enal has been identified as a key volatile compound in the oysterleaf (Mertensia maritima). acs.orgnih.gov This plant is noted for its distinct oyster-like aroma, to which (Z)-Non-3-enal is a significant contributor. acs.orgnih.gov In addition to the oysterleaf, various aldehydes, including nonanal (B32974), have been detected in the volatile profile of soybeans (Glycine max), suggesting the potential presence of its isomers like (Z)-Non-3-enal, although specific identification and quantification require further investigation.

| Botanical Species | Identified Compound | Associated Aroma |

| Mertensia maritima (Oysterleaf) | (Z)-Non-3-enal | Oyster-like, marine acs.orgnih.gov |

| Glycine max (Soybean) | Nonanal (isomer) | Part of the overall volatile profile |

Biosynthesized Emissions in Arthropod Systems

In the animal kingdom, (Z)-Non-3-enal and its derivatives play a crucial role in chemical communication, acting as semiochemicals. These are signaling chemicals that mediate interactions between organisms.

Identification in Insect Effluvia (e.g., Sirex noctilio)

While the specific presence of (Z)-Non-3-enal in the effluvia of the woodwasp, Sirex noctilio, is not extensively documented, the chemical ecology of this insect involves a complex interplay of volatile organic compounds. Female woodwasps are known to be attracted to stressed pine trees for oviposition, and these trees release a blend of volatiles. The volatile profile of trees on which female wasps have oviposited includes various compounds, and further research is needed to determine if (Z)-Non-3-enal is a component of the insect's own effluvia or part of the host plant's response.

Association with Broader Insect Semiochemical Profiles (e.g., Tephritidae)

Within the Tephritidae family of fruit flies, there is evidence of the involvement of compounds closely related to (Z)-Non-3-enal in their semiochemical profiles. For instance, (Z)-non-3-en-1-ol, the alcohol derivative of (Z)-Non-3-enal, has been identified as a semiochemical in several species of the genus Anastrepha. This compound, typically a component of host plants, elicits behavioral responses in these fruit flies and is thought to play a role in attracting females to mating sites. This suggests that (Z)-Non-3-enal, as the aldehyde precursor, could also be part of the broader chemical communication system for these insects.

| Insect Family | Related Compound | Role | Species Example |

| Tephritidae | (Z)-non-3-en-1-ol | Semiochemical (attractant) | Anastrepha spp. |

Biosynthesis and Metabolic Pathways of Z Non 3 Enal

Biotransformation and Enzymatic Degradation of (Z)-Non-3-enal and Related Aldehydes

The biotransformation and enzymatic degradation of (Z)-Non-3-enal and other aldehydes are essential processes in biological systems, facilitating their detoxification and conversion into less reactive or more readily excretable forms. These pathways involve a diverse array of enzymes that catalyze specific oxidative, reductive, and conjugative reactions.

Oxidation Cascades Mediated by Plant Enzymes (e.g., LOX, Hydroperoxide Peroxygenase)

In plants, (3Z)-nonenal, often referred to as NON, undergoes an oxidative cascade primarily mediated by lipoxygenase (LOX) and hydroperoxide peroxygenase (HP peroxygenase). This enzymatic pathway is a key component of the lipoxygenase pathway, which converts lipid substrates into signaling and defense molecules known as phytooxylipins scirp.orgscirp.orgmdpi.comresearchgate.net.

Lipoxygenases (LOX) are non-heme iron-containing dioxygenases widely distributed in plants, catalyzing the regio- and stereo-specific hydroperoxidation of polyunsaturated fatty acids (PUFAs) mdpi.comnih.gov. Specifically, LOX-1 in soybean has been shown to oxidize (3Z)-nonenal, albeit with lower efficiency compared to its preferred substrate, linoleic acid nih.govnih.govresearchgate.net. This oxidation of (3Z)-nonenal yields 4-hydroperoxy-2E-nonenal (4-HPNE) as an initial product nih.govnih.govresearchgate.net. Further enzymatic action by a hydroperoxide-dependent peroxygenase converts 4-HPNE into (2E)-4-hydroxy-2-nonenal (HNE) scirp.orgscirp.orgnih.govnih.govresearchgate.net. Research indicates that the 4-HPNE produced by LOX-1 from (3Z)-nonenal is predominantly the 4S-hydroperoxy-stereoisomer, accounting for approximately 83% of the product nih.govnih.gov. The hydroxyalkenals, such as (2E)-4-hydroxy-2-nonenal, generated through this cascade, are known to inhibit plant pathogens, thereby playing a role in plant defense mechanisms scirp.orgscirp.org. Other LOX isozymes in soybean have also been observed to oxidize (3Z)-nonenal to 4-HPNE, yielding an excess of the 4S-hydroperoxy-stereoisomer nih.gov.

Formation of Hydroxyalkenal Metabolites (e.g., (2E)-4-hydroxy-2-nonenal)

The formation of hydroxyalkenal metabolites is a significant aspect of aldehyde degradation, with (2E)-4-hydroxy-2-nonenal (HNE) being a prominent example. HNE is an α,β-unsaturated hydroxyalkenal that is primarily produced in cells through lipid peroxidation wikipedia.org. It is considered the main α,β-unsaturated hydroxyalkenal formed in this process wikipedia.org.

As detailed in the oxidative cascades, HNE is formed from (3Z)-nonenal (NON) through the intermediate 4-hydroperoxy-2E-nonenal (4-HPNE), catalyzed by lipoxygenase (LOX) and hydroperoxide peroxygenase in plants scirp.orgscirp.orgnih.govnih.govresearchgate.net. While HNE is found throughout animal tissues, its quantities increase significantly during oxidative stress, reflecting an increase in the lipid peroxidation chain reaction wikipedia.org. HNE has been implicated in cell signal transduction pathways wikipedia.org.

General Mechanisms of Aldehyde Reduction and Oxidation (e.g., Alcohol Dehydrogenases, Aldehyde Dehydrogenases)

Aldehydes, including (Z)-Non-3-enal and its metabolites, are metabolized through both reductive and oxidative enzymatic pathways. These reactions are crucial for their detoxification and conversion into less harmful compounds nih.gov.

Alcohol dehydrogenases (ADH) are a class of enzymes that catalyze the interconversion of alcohols and aldehydes nih.govgaiaresearch.co.za. This involves the reduction of aldehydes to their corresponding alcohols. For instance, 4-hydroxynonenal (B163490) (4-HNE) can be metabolized by ADH to produce dihydroxynonenal (DNH) daum.net.

Aldehyde dehydrogenases (ALDH) constitute a superfamily of enzymes that play a particularly critical role in the oxidation of numerous aldehyde substrates to their corresponding carboxylic acids nih.govresearchgate.netmdpi.com. There are nineteen known ALDHs in humans, with many analogous enzymes in other organisms researchgate.net. ALDHs are widely distributed in mammalian tissues and are crucial for the detoxification of various aldehydes, including lipid peroxidation byproducts such as 4-hydroxynonenal (4-HNE) nih.govresearchgate.netmdpi.com. The oxidation of 4-HNE by ALDHs leads to the formation of trans-4-hydroxy-2-nonenoic acid (HNEA) acs.org. These enzymes utilize NAD+ as a cofactor during the oxidation process mdpi.com.

Conjugation Reactions with Thiols (e.g., Glutathione-S-Transferases)

Conjugation reactions with thiols represent a significant detoxification mechanism for reactive aldehydes, including those derived from (Z)-Non-3-enal. Glutathione (B108866) (GSH), a ubiquitous tripeptide, plays a central role in these reactions nih.govencyclopedia.pubmdpi.comnih.gov.

Glutathione-S-Transferases (GSTs) are a family of multifunctional enzymes that catalyze the conjugation of various reactive electrophiles, including aldehydes, to the thiol group of glutathione nih.govmdpi.comnih.govmdpi.comportlandpress.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net. This process facilitates the removal of these compounds from the cellular environment. For example, GSTs are known to detoxify lipid peroxidation end-products such as 4-hydroxynonenal (4-HNE) by conjugating it with glutathione, forming a glutathione conjugate (GS-HNE) nih.govportlandpress.comnih.gov. This reaction leads to a dose-dependent disappearance of the aldehyde nih.gov.

GSTs are major determinants of the intracellular concentration of 4-HNE, accounting for the metabolism of the majority of cellular 4-HNE through its conjugation to GSH nih.gov. This highlights their crucial role in providing protection against aldehydic by-products of lipid peroxidation nih.govportlandpress.comnih.gov. Beyond conjugation, GSTs also possess glutathione-peroxidase activity, enabling them to reduce lipid hydroperoxides mdpi.comnih.gov. In plants, specific Tau class GST isozymes have been observed to scavenge reactive carbonyl species like 4-hydroxy-(E)-2-nonenal, indicating their contribution to defense systems against such compounds frontiersin.orgfrontiersin.org.

Data Table: Enzymatic Transformations of (Z)-Non-3-enal and Related Aldehydes

| Enzyme Class | Substrate | Product | Role/Mechanism | Biological Context | Key Findings/Notes |

| Lipoxygenase (LOX) | (3Z)-Nonenal | 4-hydroperoxy-2E-nonenal (4-HPNE) | Oxidation/Hydroperoxidation | Plants (e.g., Soybean) | LOX-1 in soybean oxidizes (3Z)-nonenal to 4-HPNE, predominantly the 4S-stereoisomer (approx. 83%). nih.govnih.govresearchgate.net |

| Hydroperoxide Peroxygenase | 4-hydroperoxy-2E-nonenal (4-HPNE) | (2E)-4-hydroxy-2-nonenal (HNE) | Reduction of hydroperoxide | Plants (e.g., Soybean) | Converts the hydroperoxide intermediate into the hydroxyalkenal. scirp.orgscirp.orgnih.govnih.govresearchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Aldehydes (e.g., 4-HNE) | Carboxylic Acids (e.g., 4-hydroxy-2-nonenoic acid) | Oxidation | Mammalian tissues, other organisms | Plays a critical role in detoxifying lipid peroxidation byproducts like 4-HNE. nih.govresearchgate.netmdpi.comacs.org |

| Alcohol Dehydrogenase (ADH) | Aldehydes (e.g., 4-HNE) | Alcohols (e.g., Dihydroxynonenal) | Reduction | Mammalian tissues | Catalyzes the interconversion of alcohols and aldehydes; can metabolize 4-HNE. nih.govgaiaresearch.co.zadaum.net |

| Glutathione-S-Transferase (GST) | Aldehydes (e.g., 4-HNE) | Glutathione conjugates (e.g., GS-HNE) | Conjugation with glutathione | Mammalian and Plant cells | Catalyzes the conjugation of reactive aldehydes to GSH, leading to their detoxification. nih.govmdpi.comnih.govportlandpress.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net |

Advanced Synthetic Methodologies for Z Non 3 Enal and Structural Analogues

Chemoselective Oxidation Reactions

Chemoselective oxidation reactions are pivotal for converting specific functional groups within a molecule while leaving others, particularly sensitive double bonds, intact. For the synthesis of (Z)-Non-3-enal, the selective oxidation of the corresponding alkenol to an aldehyde is a key step.

Pyridinium chlorochromate (PCC) is a well-established mild and selective oxidizing agent widely employed for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgslideshare.net. Its utility in synthesizing unsaturated aldehydes like (Z)-Non-3-enal stems from its ability to prevent over-oxidation of the aldehyde to a carboxylic acid, a common issue with stronger oxidizing agents chemistrysteps.commasterorganicchemistry.comlibretexts.org.

The synthesis of (Z)-Non-3-enal can be achieved through the oxidation of (Z)-non-3-en-1-ol using PCC wikipedia.org. PCC's effectiveness is largely attributed to its solubility in halogenated organic solvents, such as dichloromethane, which facilitates reactions under anhydrous conditions. The absence of water is crucial as it prevents the formation of aldehyde hydrates, which could otherwise be further oxidized to carboxylic acids chemistrysteps.commasterorganicchemistry.comlibretexts.org.

The mechanism of PCC oxidation involves the initial formation of a chromate (B82759) ester intermediate. This is followed by a deprotonation step, typically by a base, which facilitates the elimination of a chromium-containing species and the concomitant formation of the carbon-oxygen double bond of the aldehyde chemistrysteps.commasterorganicchemistry.comlibretexts.org.

Table 1: Properties of Pyridinium Chlorochromate (PCC)

| Property | Value | Source |

| Appearance | Yellow-orange powder or crystals | wikipedia.orgslideshare.netamericanelements.com |

| Molecular Weight | 215.55 - 215.56 g/mol | wikipedia.orgamericanelements.comsigmaaldrich.com |

| Melting Point | 205-208 °C | wikipedia.orgamericanelements.comsigmaaldrich.com |

| Solubility in H₂O | Insoluble (soluble in organic solvents) | americanelements.com |

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile framework for constructing complex molecules like (Z)-Non-3-enal from simpler, readily available starting materials. These approaches often involve a sequence of reactions designed to control chain length, introduce specific functionalities, and establish desired stereochemistry.

(Z)-Non-3-enal can be obtained through multi-step reaction sequences starting from simple precursors such as 1,4-butanediol (B3395766) wikipedia.org. 1,4-Butanediol (BDO) is a colorless, viscous liquid widely used in industrial chemistry chemijournal.comatamankimya.com. Its industrial production often involves the reaction of formaldehyde (B43269) with acetylene (B1199291) (Reppe process) or the catalytic hydrogenation of 4-carbon dicarboxylic acids chemijournal.comgoogle.com. While the precise multi-step conversion from 1,4-butanediol to (Z)-Non-3-enal is complex and involves chain elongation, introduction of the double bond, and aldehyde formation, its availability as a bulk chemical makes it an attractive starting point for such synthetic endeavors.

Table 2: Properties of 1,4-Butanediol

| Property | Value | Source |

| Appearance | Colorless, viscous liquid | chemijournal.comatamankimya.com |

| Molecular Weight | 90.12 g/mol | chemijournal.com |

| Melting Point | 19 °C | chemijournal.com |

| Boiling Point | 230 °C | chemijournal.com |

| Water Solubility | Aqueous (soluble in water, alcohols) | chemijournal.comatamankimya.com |

The Wittig reaction is a cornerstone in organic synthesis for the construction of carbon-carbon double bonds (olefins) from aldehydes or ketones using phosphonium (B103445) ylides tutorchase.comnrochemistry.comwikipedia.orglumenlearning.comlibretexts.org. This reaction is particularly valuable for synthesizing (Z)-alkenes, which is crucial for (Z)-Non-3-enal.

The stereochemistry of the alkene product in a Wittig reaction is largely determined by the nature of the phosphonium ylide and the reaction conditions tutorchase.comnrochemistry.com. Unstabilized ylides are generally known to yield (Z)-alkene products with moderate to high selectivity nrochemistry.comwikipedia.orglumenlearning.comlibretexts.org. The reaction proceeds through a concerted, pericyclic mechanism involving the formation of a four-membered ring transition state, known as an oxaphosphetane intermediate tutorchase.comnrochemistry.comlumenlearning.comlibretexts.org. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct lumenlearning.com.

For instance, if the Wittig reaction is carried out in dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide, the formation of the Z-isomer is often almost exclusive wikipedia.org. The stereospecific nature of the Wittig reaction means that the stereochemistry of the reactants directly dictates the stereochemistry of the product tutorchase.com.

Achieving high Z-selectivity in the formation of unsaturated compounds like (Z)-Non-3-enal is a significant challenge in organic synthesis. Beyond the use of unstabilized Wittig ylides, several other methodologies have been developed to exert precise control over the Z-configuration.

One notable approach is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which employs specific bisphosphonates to achieve enhanced Z-selectivity conicet.gov.archemrxiv.org. Another powerful method is the Julia-Kocienski olefination. Recent research has shown that this reaction can achieve high Z-selectivity, especially when N-sulfonylimines are used as electrophilic partners instead of aldehydes, and when conducted in high-polar solvents such as DMF chemrxiv.org. For example, studies have demonstrated that using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) can provide high Z selectivity in Julia olefination organic-chemistry.org. The precise control of stereoselectivity in these reactions is often influenced by factors such as the choice of solvent, base, and specific additives organic-chemistry.org. Furthermore, Wittig reactions performed under lithium-salt-free conditions tend to favor the formation of Z-alkenes due to kinetic control wikipedia.org.

Biocatalytic and Chemoenzymatic Synthesis Prospects

The integration of biological catalysts (enzymes) into synthetic routes offers a promising avenue for the sustainable and stereoselective production of complex molecules, including (Z)-Non-3-enal. Biocatalytic and chemoenzymatic synthesis approaches combine the high specificity and efficiency of enzymes with the versatility of traditional chemical reactions.

Enzymatic oxidation of primary alcohols to aldehydes serves as a foundational step in many chemoenzymatic syntheses. For example, acetic acid bacteria such as Gluconobacter oxydans and Komagataella pastoris have been shown to oxidize primary alcohols to aldehydes researchgate.net. These enzymatically generated aldehydes can then be subjected to subsequent chemical transformations within the same reaction vessel, such as condensation with hydroxylamine (B1172632) to form oximes, or organocatalysis to yield α,β-unsaturated aldehydes researchgate.net.

Another relevant example is the use of Mycobacterium sp. carboxylic acid reductase (CAR). This enzyme can reduce carboxylic acids to their corresponding aldehydes, which can then be directly utilized in Wittig reactions to produce α,β-unsaturated esters nih.govbeilstein-journals.org. This highlights a chemoenzymatic chain elongation strategy, where an enzymatic step precisely generates an aldehyde intermediate, which is then chemically transformed to introduce the desired unsaturation and stereochemistry. While this particular example focuses on esters, the principle of enzymatic aldehyde formation followed by a Wittig reaction for Z-alkene generation is directly applicable to the synthesis of (Z)-Non-3-enal. These hybrid approaches leverage the benefits of biocatalysis for challenging selective transformations, particularly for Z-stereoisomer formation, while utilizing established chemical reactions for other synthetic steps.

Analytical Techniques and Methodologies in Z Non 3 Enal Research

Chromatographic Separation and Characterization

Chromatographic methods are fundamental for separating complex mixtures containing (Z)-Non-3-enal, enabling its isolation and subsequent characterization.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) is a widely used technique for the separation and quantitative analysis of volatile and semi-volatile organic compounds, including aldehydes like (Z)-Non-3-enal. GC-FID operates by separating compounds based on their volatility and interaction with a stationary phase within a chromatographic column, with the FID providing a sensitive response to carbon-containing compounds 6-napse.com.

In studies involving volatile analyses, GC-FID has been employed for the characterization of aldehydes. For instance, in the analysis of African fruit fly species complex volatiles, (Z)-Non-3-enal was synthesized and analyzed using GC-EAD (Gas Chromatography-Electroantennographic Detection), which incorporates FID for compound detection. Typical GC parameters for such analyses include an injector temperature of 200 °C and an FID filament temperature of 260 °C. The GC oven temperature program often starts at 40 °C for 2 minutes, followed by a ramp of 10 °C per minute up to 270 °C, held for 10 minutes. Helium is commonly used as the carrier gas at a flow rate of 2.5 mL/min. The detector temperature is typically set to 270 °C pensoft.net. The effectiveness of individual compounds can be expressed as an area ratio of the respective FID and EAD responses, where a higher FID/EAD ratio indicates greater antennal sensitivity to the compound pensoft.net.

Table 1: Typical GC-FID Parameters for Aldehyde Analysis

| Parameter | Value |

| Injector Temperature | 200 °C |

| FID Filament Temperature | 260 °C |

| GC Column | Rxi-5Sil MS (B15284909) (30 m x 0.32 mm, 0.25 µm film thickness) pensoft.net |

| Oven Temperature Program | 40 °C (2 min hold) -> 10 °C/min to 270 °C (10 min hold) pensoft.net |

| Carrier Gas | Helium pensoft.net |

| Carrier Gas Flow Rate | 2.5 mL/min pensoft.net |

| Detector Temperature | 270 °C nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers enhanced separation power compared to one-dimensional GC, particularly for highly complex volatile mixtures where co-elution is a concern nih.gov. This technique separates compounds in two orthogonal dimensions, significantly improving peak capacity and resolution. GC × GC, often coupled with mass spectrometry (GC × GC-MS), is valuable for the detailed profiling of volatile organic compounds, allowing for the separation of closely related isomers and congener groups acs.org.

In the context of non-enal compounds, GC × GC-TOFMS has been utilized for the analysis of volatiles, including (Z)-non-2-enal and (E)-non-2-enal, in biological samples such as zebra finch whole body odor nih.gov. The application of GC × GC in these studies demonstrates its capability to resolve and identify specific aldehydes within intricate matrices. The parameters for GC × GC analysis can be similar to those used in GC-FID for the first dimension, with a second dimension adding further separation. For instance, a temperature program might involve starting at 40 °C for 2 minutes, with a ramp of 8 °C/min until reaching a final temperature of 240 °C (first oven) or 250 °C (second oven), held for 5 minutes. FID detector temperatures are typically around 280 °C nih.gov.

High-Resolution Chromatographic Separations for Isomer Differentiation

Differentiating isomers, such as (Z)-Non-3-enal from its (E)-isomer or other positional isomers like (Z)-Non-2-enal, often requires high-resolution chromatographic techniques due to their similar molecular weights and fragmentation patterns mdpi.comnih.gov. While GC is effective, advanced approaches like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) or ion mobility spectrometry (IMS) are increasingly employed for challenging isomer separations.

Although (Z)-Non-3-enal is a volatile compound typically analyzed by GC, the principles of high-resolution separation for isomers are broadly applicable. For instance, in lipidomics, high-resolution ion mobility has been successfully applied to separate lipid isomers differing in double bond location and stereochemistry (cis or trans) chemrxiv.org. This demonstrates the potential of such advanced techniques to resolve subtle structural differences. Similarly, UHPLC-MS/MS has been optimized for the effective separation of bongkrekic acid isomers within 15 minutes, by selecting unique quantitative transmissions and optimizing collision energies for each isomer mdpi.com. These methodologies emphasize the importance of tailored chromatographic conditions and the use of complementary detection techniques to achieve definitive isomer differentiation.

Mass Spectrometric Identification and Quantification

Mass spectrometry provides crucial information for the identification and quantification of (Z)-Non-3-enal, often coupled with chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool widely used for the qualitative and quantitative analysis of volatile organic compounds (VOCs) 6-napse.comnih.gov. It combines the separation efficiency of GC with the high-resolution identification capabilities of MS, making it ideal for volatile profiling of complex samples.

(Z)-Non-3-enal, as a volatile aldehyde, is amenable to GC-MS analysis. While direct specific data for (Z)-Non-3-enal's GC-MS profile was not extensively detailed, related nonenals such as (E)-2-nonenal and (Z)-non-6-enal have been identified in various food matrices, including muskmelon juice, using GC-MS-O (Gas Chromatography-Mass Spectrometry-Olfactometry) nih.gov. This highlights the utility of GC-MS in identifying aroma-active compounds.

Typical GC-MS setups for volatile profiling involve using a quartz capillary column (e.g., InertCap® Pure-WAX, 30 m × 0.25 mm, 0.25 μm) with helium as the carrier gas at a flow rate of 1.0 mL/min. The oven temperature program often starts at 40 °C for 3 minutes, increases to 100 °C at 4 °C/min for 2 minutes, and then to 230 °C at 8 °C/min for 5 minutes. Electron ionization (EI) energy is typically 70 eV, with an interface temperature of 250 °C and an ion source temperature of 230 °C preprints.orgmdpi.com. GC-MS analysis enables the identification of unknown components through mass spectral libraries and provides detailed information on compound structures 6-napse.comnih.gov.

Table 2: Typical GC-MS Parameters for Volatile Profiling

| Parameter | Value |

| GC Column | InertCap® Pure-WAX (30 m x 0.25 mm, 0.25 μm) preprints.orgmdpi.com |

| Carrier Gas | Helium preprints.orgmdpi.com |

| Carrier Gas Flow Rate | 1.0 mL/min preprints.orgmdpi.com |

| Oven Temperature Program | 40 °C (3 min hold) -> 4 °C/min to 100 °C (2 min hold) -> 8 °C/min to 230 °C (5 min hold) preprints.orgmdpi.com |

| Electron Ionization Energy | 70 eV preprints.orgmdpi.com |

| Interface Temperature | 250 °C preprints.orgmdpi.com |

| Ion Source Temperature | 230 °C preprints.orgmdpi.com |

| Scan Mode | 40–400 m/z nih.gov |

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Real-Time Analysis

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive and selective technique for the real-time, online monitoring of volatile organic compounds (VOCs) ionicon.comcopernicus.org. A significant advantage of PTR-MS is its ability to analyze whole-air samples directly, eliminating the need for sample preparation or pre-concentration steps, which allows for dynamic headspace sampling and rapid response times, often less than 100 milliseconds ionicon.com.

PTR-MS operates by ionizing VOCs through proton transfer from hydronium ions (H3O+), which are generated in a separate ion source. This "soft" ionization process results in minimal fragmentation of the analyte molecules, primarily yielding protonated molecular ions ([M+H]+). This characteristic is crucial for the unambiguous identification of compounds, as it simplifies mass spectra interpretation ionicon.comcopernicus.org.

PTR-MS systems are capable of detecting hundreds of VOCs with very low limits of detection, often below 1 part per trillion by volume (pptv) ionicon.com. Advanced PTR-MS instruments, such as Vocus PTR-TOF-MS, further enhance sensitivity and mass resolving power, enabling the detection of a greater number of compounds simultaneously copernicus.orgtofwerk.com. Furthermore, by utilizing different reagent ions (e.g., NO+, O2+, NH4+, Kr+, Xe+), PTR-MS can achieve real-time separation and differentiation of isomeric compounds ionicon.com. This capability is particularly relevant for distinguishing (Z)-Non-3-enal from its isomers in complex mixtures without prior chromatographic separation. PTR-MS is widely applied in fields requiring rapid and continuous VOC measurements, including atmospheric chemistry, environmental monitoring, and breath analysis for biomarker discovery copernicus.orgresearchgate.net.

Table 3: Key Features of Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

| Feature | Description |

| Analysis Type | Real-time, online |

| Sample Preparation | Not required (whole-air samples can be introduced directly) ionicon.com |

| Response Time | < 100 ms ionicon.com |

| Ionization Method | Soft ionization via proton transfer from H3O+ (minimal fragmentation) ionicon.comcopernicus.org |

| Sensitivity (LODs) | < 1 pptv ionicon.com |

| Isomer Differentiation | Possible in real-time using alternative reagent ions ionicon.com |

| Applications | Ambient air monitoring, exhaled breath analysis, dynamic headspace sampling ionicon.comcopernicus.orgresearchgate.net |

Solid-Phase Extraction Coupled with GC × GC-Time-of-Flight Mass Spectrometry (SPE-GC × GC–ToF-MS)

Solid-Phase Extraction (SPE) is a sample preparation technique used to purify and enrich target analytes from complex matrices before chromatographic analysis. When coupled with comprehensive two-dimensional gas chromatography (GC × GC) and Time-of-Flight Mass Spectrometry (ToF-MS), it offers a powerful approach for the detailed investigation of volatile compounds like (Z)-Non-3-enal. GC × GC–ToF-MS provides high sensitivity, high resolution, and a large peak capacity, enabling the separation and identification of hundreds of compounds in a single run, even at trace levels chromatographyonline.commdpi.comnih.gov. The ToF-MS detector allows for the acquisition of full mass spectra at high acquisition rates, which is beneficial for identifying non-target compounds in complex mixtures chromatographyonline.com.

While direct studies specifically mentioning SPE-GC × GC–ToF-MS for (Z)-Non-3-enal were not extensively detailed in the provided search results, the combined technique is broadly applied in volatile compound analysis, including food quality and environmental monitoring, where similar compounds are often investigated chromatographyonline.comnih.govchromatographyonline.comnih.gov. For instance, SPE has been used to purify and enrich pesticides in water before GC × GC–ToF-MS analysis, demonstrating its utility in complex sample preparation chromatographyonline.com. Similarly, the combination of headspace solid-phase microextraction (HS-SPME) with GC × GC–ToF-MS has been effectively used for the comprehensive analysis of volatile organic compounds in various matrices, such as black tea and raw spirits, where a large number of compounds, including aldehydes and alcohols, are identified mdpi.comnih.govnih.gov. This suggests that SPE-GC × GC–ToF-MS would be a highly effective method for the detailed characterization of (Z)-Non-3-enal in complex samples.

Volatile Collection and Enrichment Strategies

Effective collection and enrichment of volatile compounds are critical steps in their analysis, especially for trace components. Dynamic headspace sampling and solid-phase microextraction (SPME) are two widely employed strategies.

Dynamic Headspace Sampling and Solid-Phase Microextraction (SPME)

Dynamic headspace sampling involves continuously sweeping the headspace above a sample with a gas stream to collect volatile compounds, which are then typically trapped on an adsorbent material. Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and injection into a single step srce.hrmdpi.com. It utilizes a fused silica (B1680970) fiber coated with an adsorbent material to extract volatile compounds from the headspace or directly from a liquid sample srce.hroup.com. SPME is advantageous due to its simplicity, speed, and ability to avoid the use of organic solvents, making it suitable for analyzing aroma components srce.hrmdpi.com.

SPME, often coupled with Gas Chromatography-Mass Spectrometry (GC-MS), has been widely applied for the analysis of volatile flavor compounds in various food products, including cucumbers, where it was used to rapidly determine fresh cucumber flavor compounds like (E,Z)-2,6-nonadienal and (E)-2-nonenal usda.gov. It has also been used for analyzing volatile compounds in black tea, identifying dominant components such as geraniol, phenethyl alcohol, and nonanal (B32974) researchgate.net. The technique's versatility allows for the optimization of parameters like sample weight, salt concentration, equilibrium time, extraction time, and extraction temperature to achieve optimal extraction efficiency mdpi.comfrontiersin.org.

While direct applications of SPME specifically for (Z)-Non-3-enal were not detailed in the provided search results, its use for similar aldehydes and other volatile compounds in complex biological matrices demonstrates its applicability. For instance, (Z)-non-3-en-1-ol, an alcohol structurally related to (Z)-Non-3-enal, has been studied using dynamic headspace techniques and GC-EAD/GC-MS to identify bioactive male-produced volatiles in Anastrepha obliqua fruit flies researchgate.net. This indicates that dynamic headspace sampling combined with SPME would be a suitable method for collecting and enriching (Z)-Non-3-enal from various sources for subsequent analysis.

Electrophysiological Detection Methods

Electrophysiological detection methods are crucial for identifying biologically active volatile compounds by measuring the electrical responses they elicit from insect antennae. These techniques are often coupled with gas chromatography to link specific chemical compounds to observed physiological responses.

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactive Compound Screening

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a widely used technique in entomology to identify individual bioactive components within complex mixtures of volatile organic compounds (VOCs) frontiersin.orgsenasica.gob.mx. This method splits the effluent from a gas chromatograph between a conventional detector (like a Flame Ionization Detector, FID) and a live insect antenna frontiersin.org. The insect antenna acts as a biological detector, producing an electrical depolarization (EAD response) when it perceives an olfactory stimulant frontiersin.orgockenfels-syntech.com. By simultaneously observing the GC detector response and the antennal response, researchers can pinpoint which specific compounds separated by the GC column are biologically active frontiersin.org.

GC-EAD has been instrumental in the study of insect semiochemicals, including pheromones frontiersin.org. For example, studies on the Ceratitis FAR complex fruit fly species utilized GC-EAD to analyze male volatiles and revealed that female antennae exhibited species-specific sensitivities to various compounds, including (Z)-Non-3-enal and (Z)-non-2-enal, which were prepared synthetically for testing pensoft.net. Although not all FID peaks elicited EAD responses, compounds associated with EAD activity in multiple experiments were classified as biologically active pensoft.net. In Lycorma delicatula (spotted lanternfly), GC-EAD was used to screen for bioactive compounds in volatile samples, and it was observed that both male and female antennae detected the same set of compounds, even if their behavioral responses differed nih.govmdpi.com.

Table 1: Examples of Compounds Eliciting Antennal Responses in GC-EAD Studies

| Insect Species / Complex | Compound(s) Eliciting EAD Response | Reference |

| Ceratitis FAR complex | (Z)-Non-3-enal, (Z)-non-2-enal, Methyl (E)-hex-3-enoate, Ethyl hexanoate, Linalool, (E)-non-2-enal, (E,E)-α-farnesene, Geranyl acetone | senasica.gob.mxpensoft.net |

| Anastrepha obliqua | 1-heptanol, linalool, (Z)-3-nonen-1-ol, (E,Z)-3,6-nonadien-1-ol, (Z,E)-α-farnesene | researchgate.net |

| Manduca sexta | (Z)-3-hexenyl acetate, nonanal, decanal, phenylacetaldehyde, methyl salicylate, benzyl (B1604629) alcohol, geranyl acetone, (E)-nerolidol | nih.gov |

| Lycorma delicatula | (Z)-non-6-enal, (E)-non-4-enal, tridec-1-ene, (Z)-tetradec-4-ene, and others | nih.govmdpi.com |

| Diatraea saccharalis | (Z)-hexadec-11-enal, (9Z,11E)-hexadecadienal | nih.gov |

| Antispila oinophylla | (Z)-5-tetradecenal, (Z)-7-tetradecenal | nih.gov |

GC-EAD is particularly useful for assigning activity to chemicals that may be minor components in complex mixtures, though it does not directly provide information about the behavioral function of the active compounds researchgate.netmdpi.com.

Electroantennography (EAG) for Assessing Antennal Responses

EAG dose-response curves are commonly generated to assess the sensitivity of insect antennae to different concentrations of a compound nih.govnih.govbenchchem.com. For example, in Sirex noctilio, (Z)-3-decenol (an alcohol related to (Z)-Non-3-enal) elicited strong antennal responses at lower doses, with responses plateauing at higher doses due to antennal saturation benchchem.com. Studies on Manduca sexta recorded EAG dose-response curves for various EAD-active volatiles, showing that female antennae generally yielded larger responses to terpenoids and to aliphatic and aromatic esters at higher doses nih.gov. In Aromia bungii, EAG responses to a range of volatile compounds, including (Z)-3-hexenol, were measured to evaluate olfactory sensitivity and selectivity nih.gov.

Table 2: Representative EAG Dose-Response Findings

| Insect Species | Compound Tested | Key Finding (Antennal Response) | Reference |

| Sirex noctilio | (Z)-3-decenol | Strongest responses at <5,000 ng; plateaued at >5,000 ng due to saturation | benchchem.com |

| Manduca sexta | Various EAD-active compounds | Female antennae showed larger responses to terpenoids and aliphatic/aromatic esters at higher doses (10-100 µg) | nih.gov |

| Aromia bungii | (Z)-3-hexenol | Dose-response curves measured to evaluate olfactory sensitivity across concentrations (0.001–100 μg/μL) | nih.gov |

EAG provides valuable insights into whether an insect can detect a particular compound and its relative sensitivity, but it does not directly indicate the behavioral outcome (e.g., attraction or repulsion) mdpi.comnih.gov.

Biological and Ecological Roles of Z Non 3 Enal

Role as an Insect Semiochemical

Semiochemicals are chemical signals that regulate intra- and inter-specific communication in insects, affecting major behavioral and physiological responses, including the identification of food sources, mate location, and host selection for oviposition mdpi.com.

In the order Hymenoptera, particularly for the European woodwasp Sirex noctilio, a significant male-produced pheromone identified is (Z)-3-decenol (also known as (Z)-3-decen-1-ol), a C10 unsaturated alcohol structurally related to Non-3-enal plos.orgnih.govmdpi.comresearchgate.netnih.govsemanticscholar.orgnih.gov. This compound is synthesized and stored in the hind legs of male S. noctilio, likely within the leg-tendon gland benchchem.com.

(Z)-3-decenol acts as a crucial male aggregation pheromone in Sirex noctilio, attracting both conspecific males and females nih.govresearchgate.netbenchchem.com. Studies have shown that males of S. noctilio release (Z)-3-decenol at rates significantly higher than those typically found in synthetic lures used for monitoring, suggesting its effectiveness as a natural attractant plos.orgnih.govbenchchem.com. The average relative release rate for two-day-old male S. noctilio has been measured at 90 ± 12.4 ng/min, with peak release occurring between 11:00 and 12:00 plos.orgnih.govsemanticscholar.orgnih.govbenchchem.com.

Table 1: Release Rates of (Z)-3-decenol in Sirex Species

| Species | Age (Days) | Release Rate (ng/min) | Peak Release Time |

| S. noctilio | 2 | 90 ± 12.4 | 11:00–12:00 |

| S. nitobei | 2 | 79 ± 68 | 10:00–11:00 |

Data adapted from plos.orgbenchchem.com.

The release of (Z)-3-decenol by male S. noctilio is intrinsically linked to mating behaviors and population dynamics benchchem.com. Males exhibit excitatory behaviors when in groups and are attracted to the odors of two-to-five-day-old males, coinciding with the period of peak pheromone release nih.govnih.govsemanticscholar.orgnih.gov. This pheromone mediates lek formation, where males aggregate to attract females for reproduction plos.orgbenchchem.com. The mating behavior of S. noctilio primarily occurs between 9:00 and 17:00, peaking around 11:00-12:00, and is influenced by factors such as light intensity, individual body size, and the female-to-male ratio nih.govsemanticscholar.orgnih.govresearchgate.net. The understanding of this pheromonal communication is critical for developing pest management strategies, including monitoring and control efforts for this invasive woodwasp mdpi.comsemanticscholar.orgbenchchem.commdpi.comup.ac.za.

While (Z)-Non-3-enal (the aldehyde) is generally described as a flavor component in plants and, in some contexts, a pheromone in various insect species wikipedia.org, detailed research on its specific semiochemical role in other insect orders, particularly Tephritidae fruit flies, often points to related alcohol compounds.

Electrophysiological studies, such as Gas Chromatography-Electroantennographic Detection (GC-EAD), are crucial for identifying active semiochemicals by measuring antennal responses to volatile compounds mdpi.com. For Sirex noctilio, both male and female antennae respond strongly to (Z)-3-decenol, with responses varying based on sex, compound, and dose plos.orgnih.govmdpi.comresearchgate.netsemanticscholar.orgbenchchem.commdpi.com. (Z)-3-decenol elicits the strongest antennal responses at lower doses (<5,000 ng), indicating its potency as an attractant, with responses plateauing at higher concentrations due to antennal saturation benchchem.com.

In the Tephritidae fruit fly complex, (Z)-non-3-en-1-ol, a C9 unsaturated alcohol, has been identified as a unique compound shared among several Anastrepha species, including A. fraterculus, A. ludens, A. obliqua, and A. suspensa mdpi.comsenasica.gob.mx. This compound, often a typical host plant component, elicits active behavioral responses in these species mdpi.comsenasica.gob.mx.

(Z)-non-3-en-1-ol plays a role in modulating insect attraction within the Tephritidae fruit fly species complex, particularly in the genus Anastrepha. For instance, females of Anastrepha fraterculus are attracted to (Z)-non-3-en-1-ol, which can be interpreted as an initial step in the complex mating process, attracting females to mating sites often associated with host plants mdpi.comsenasica.gob.mx. While research on Anastrepha obliqua has identified (Z)-3-nonenol (likely synonymous with (Z)-non-3-en-1-ol) as a volatile compound released during male sexual calling, significant differences in its proportion were not consistently observed with dietary changes frontiersin.org. In the Ceratitis FAR complex, (Z)-non-3-enol (an alcohol) is listed as a species-specific male pheromone component for Ceratitis rosa pensoft.net.

Olfactory-Mediated Behavior in Other Insect Orders

Interactions with Synergistic and Antagonistic Semiochemical Blends

(Z)-Non-3-enal functions as a semiochemical, a chemical signal that mediates interactions between organisms. In the context of inter-species communication, it has been identified as an attractant for certain insects, such as the hooked small-mason bee, Hoplitis adunca. Semiochemicals, including pheromones and allelochemicals, regulate communication within and between species, influencing a range of behavioral and physiological responses. While specific detailed research on (Z)-Non-3-enal's direct synergistic or antagonistic interactions within complex semiochemical blends is not extensively documented, the broader field of chemical ecology demonstrates that the effectiveness of semiochemicals can be highly dependent on their combination and ratio within a blend. Other green leaf volatiles (GLVs), such as (Z)-3-hexenol, have been observed to act as repellents for certain insect pests, highlighting the potential for fatty aldehydes and their derivatives to contribute to both attractive and deterrent blends in ecological contexts.

Table 1: Semiochemical Role of (Z)-Non-3-enal

| Compound Name | Organism Utilizing | Semiochemical Category | Effect |

| (Z)-Non-3-enal | Hoplitis adunca | Attractant | Attractant |

Function in Plant-Mediated Interactions

Plants extensively utilize volatile organic compounds (VOCs) in their interactions with the environment, including defense mechanisms and communication with other organisms.

The broader class of Green Leaf Volatiles (GLVs), which are C6 aldehydes, alcohols, and esters (e.g., (Z)-3-hexenal), are critical components of plant defense signaling. These compounds are rapidly produced following mechanical damage or herbivory, typically within minutes, through the lipoxygenase (LOX) pathway and subsequent hydroperoxide lyase (HPL) cleavage of fatty acids like linoleic and α-linolenic acids. GLVs can directly elicit or prime plant defense responses. For instance, exogenous application of GLVs such as (Z)-3-hexenal has been shown to induce the expression of defense-related genes and influence the biosynthesis of jasmonic acid (JA). The jasmonate (JA) signaling pathway, derived from polyunsaturated fatty acids, is a crucial mediator of plant defense responses against insect herbivores and necrotrophic pathogens. Similarly, the salicylic (B10762653) acid (SA) pathway is a key defense mechanism, particularly against biotrophic and semi-biotrophic pathogens. While (Z)-Non-3-enal is a C9 fatty aldehyde and its biosynthesis involves linoleic acid thegoodscentscompany.com, a precursor for oxylipins, direct, detailed research specifically outlining its involvement in the JA or SA signaling pathways, similar to the extensive studies on C6 GLVs, is not prominently available in the provided literature. However, its structural similarity to other biologically active aldehydes suggests a potential, albeit less characterized, role in plant defense signaling networks.

(Z)-Non-3-enal has demonstrated fungicidal properties. An in vitro study reported that (3Z)-nonenal exhibited fungicidal activity against various types of fungi thegoodscentscompany.com. This suggests a potential role for (Z)-Non-3-enal in direct plant defense against fungal pathogens. More broadly, other C6 aldehydes, such as (Z)-3-hexenal and its isomer (E)-2-hexenal, are known to possess antimicrobial activity against both bacteria and pathogenic fungi, including Botrytis cinerea, in in vitro experiments. These C6 aldehydes are hypothesized to be released at wound sites to prevent microbial invasion, serving as a direct chemical defense. While specific quantitative data (e.g., minimum inhibitory concentrations) for (Z)-Non-3-enal's fungicidal activity were not detailed in the provided search results, its confirmed fungicidal property indicates its contribution to plant-pathogen interactions.

Interkingdom Chemical Communication and Ecological Networks

(Z)-Non-3-enal participates in interkingdom chemical communication, which involves chemical signals mediating interactions between individuals of different species. These semiochemicals are integral to the intricate ecological networks that govern interactions among plants, herbivores, and their natural enemies. Plant-emitted volatile organic compounds (VOCs), including fatty acid derivatives, play crucial roles in these complex multi-trophic interactions. The documented role of (Z)-Non-3-enal as an attractant for Hoplitis adunca exemplifies its direct involvement in such communication. Furthermore, the broader class of GLVs, which includes compounds structurally related to (Z)-Non-3-enal, are known to influence herbivore behavior, deterring some pests while attracting their predators or parasitoids. These volatiles can also mediate plant-plant communication, priming neighboring plants for enhanced defense responses. Thus, (Z)-Non-3-enal, as a naturally occurring fatty aldehyde, contributes to the complex web of chemical signals that shape ecological relationships and influence the dynamics of various ecosystems.

Advanced Research Perspectives and Methodological Considerations

Molecular Mechanisms of Chemoreception and Olfactory Receptor Binding

The perception of odors is a complex biological process initiated by the interaction of volatile molecules, or odorants, with specialized olfactory receptors (ORs) located on olfactory sensory neurons (OSNs). These receptors belong to the large family of G protein-coupled receptors (GPCRs) oatext.comnih.govbmbreports.orgnih.govresearchgate.net.

Upon binding with an odorant, an olfactory receptor undergoes activation, which triggers a cascade of intracellular signaling events. This typically involves the activation of a G protein (specifically Gαolf), leading to the production of cyclic AMP (cAMP) via adenylyl cyclase III (ACIII). The increase in cAMP levels subsequently opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of sodium and calcium ions into the cell. This ion movement depolarizes the neuron, generating an action potential that transmits the olfactory signal to the brain oatext.comnih.govbmbreports.orgresearchgate.net.

While the general mechanism of olfactory receptor neuron activation is well-established, specific detailed characterizations of (Z)-Non-3-enal's direct activation of olfactory receptor neurons in animal models are not widely documented in the current literature. However, studies on related nonenal isomers, such as trans-2-nonenal, have demonstrated their ability to induce electrophysiological responses, specifically electroantennogram (EAG) values, and elicit behavioral responses in insects like Tamarixia radiata and Triatoma infestans researchgate.netoup.comnih.gov. For instance, trans-2-nonenal has been shown to induce significant EAG responses in female T. radiata and attract them in Y-tube olfactometer bioassays oup.comnih.gov. This suggests that unsaturated aldehydes, including isomers of nonenal, can effectively interact with insect olfactory systems to mediate behavioral outcomes.

Computational modeling techniques play a crucial role in elucidating the intricate interactions between odorant ligands and their corresponding olfactory receptors, especially given the challenges in obtaining experimental structures for many ORs. Approaches such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are routinely employed to predict OR structures, analyze ligand binding modes, and understand activation mechanisms at an atomistic level acs.orgwikipedia.orgbldpharm.com. These methods provide valuable insights into the binding pockets of ORs, the specific residues involved in ligand recognition, and the conformational changes that occur upon ligand binding acs.orgbldpharm.com.

For example, computational studies have explored the interactions of various aliphatic molecules with olfactory receptors, utilizing techniques like Principal Component Analysis (PCA) of molecular descriptors to understand chemical space distribution and potential binding characteristics acs.org. While specific computational modeling studies focusing exclusively on (Z)-Non-3-enal's interaction with particular olfactory receptors are not extensively detailed in the available research, the general applicability of these advanced computational tools to other nonenal isomers and related volatile compounds indicates their potential for future investigations into the precise binding mechanisms of (Z)-Non-3-enal. These in silico approaches can help predict binding affinities and identify key structural features of the ligand and receptor that contribute to odor perception.

Environmental Fate and Atmospheric Chemistry of (Z)-Non-3-enal

Volatile organic compounds (VOCs) released from natural sources, known as biogenic VOCs (BVOCs), play a significant role in atmospheric chemistry. (Z)-Non-3-enal, as a naturally occurring unsaturated aldehyde, contributes to the complex mixture of these atmospheric constituents.

The atmospheric degradation of unsaturated aldehydes like (Z)-Non-3-enal primarily occurs through reactions with major atmospheric oxidants, notably ozone (O3) and hydroxyl radicals (OH). Ozonolysis, the oxidative cleavage of carbon-carbon double bonds by ozone, is a significant removal pathway for alkenes in the atmosphere. This reaction typically proceeds via the formation of a short-lived primary ozonide intermediate, which then breaks down to produce carbonyl compounds and Criegee intermediates researchgate.net.

Hydroxyl radicals are highly reactive species often referred to as the "detergent of the atmosphere" due to their efficiency in oxidizing most organic chemicals in the troposphere researchgate.net. The reaction of OH radicals with aldehydes can lead to various products, including organic nitrates and peroxyacyl nitrates (PANs), which can act as temporary reservoirs for nitrogen oxides (NOx) researchgate.net. While specific rate constants for the reaction of (Z)-Non-3-enal with ozone or hydroxyl radicals are not explicitly reported in the provided search results, studies on related aldehydes, such as nonanal (B32974) and trans-2-nonenal, indicate that these compounds readily react with OH radicals researchgate.net. The atmospheric lifetime of such compounds is influenced by their reactivity with these oxidants, with highly reactive species having lifetimes on the order of hours researchgate.net.

Biogenic volatile organic compounds (BVOCs), including aldehydes like nonenal, are crucial components of the atmospheric VOC budget. They influence air quality by participating in photochemical reactions that lead to the formation of tropospheric ozone and secondary organic aerosols (SOA) researchgate.net. Aldehydes, in particular, are recognized as important precursors in the formation of tropospheric ozone and hydroxyl radicals researchgate.net.

Stress-Induced (Z)-Non-3-enal Production and Emission Dynamics

Plants are known to release a diverse array of volatile organic compounds (VOCs) in response to various environmental stressors. These emissions serve multiple ecological functions, including defense against herbivores and pathogens, and communication with neighboring plants.

(Z)-Non-3-enal is a naturally occurring unsaturated aldehyde found in various plants, including cucumber, honeydew melon, and soy, where it acts as a significant flavor component wikipedia.org. Its biosynthesis in plants occurs through the lipoxygenase (LOX) pathway. Specifically, (Z)-Non-3-enal is formed from linoleic acid, which is converted to 9-hydroperoxy-10,12-octadecadienoic acid, followed by enzymatic cleavage wikipedia.org. This pathway is part of the broader oxylipin metabolism, which is a key component of plant stress responses.

While direct, detailed research specifically on the stress-induced emission dynamics of (Z)-Non-3-enal is limited, its biosynthetic pathway and classification as a fatty acid-derived compound suggest its potential involvement in plant responses to stress. Other well-studied Green Leaf Volatiles (GLVs), such as (Z)-3-hexenal, which are also unsaturated aldehydes derived from fatty acids (e.g., linolenic acid) via the LOX pathway, are rapidly produced and emitted by plants within minutes of mechanical wounding, herbivory, or pathogen infection researchgate.netoup.comnih.govnih.govoup.comresearchgate.net. These GLVs play roles in direct defense and in priming defense responses in neighboring plants oup.com. The conversion of (Z)-Non-3-enal into its isomer, (2E)-nonenal, by isomerases, further highlights its active role in plant metabolic processes wikipedia.org. Given the shared biosynthetic origins and chemical similarities with well-known stress-induced GLVs, it is plausible that the production and emission of (Z)-Non-3-enal could also be influenced by biotic and abiotic stresses in plants.

Compound Information

Integration of "-Omics" Technologies (e.g., Metabolomics, Transcriptomics) for Pathway Elucidation

The integration of metabolomics and transcriptomics offers a powerful strategy for dissecting the intricate biochemical pathways associated with specialized metabolites such as Non-3-enal. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov Metabolomics, the comprehensive study of small-molecule metabolites, provides a snapshot of the metabolic state of a biological system, identifying the end-products and intermediates of metabolic reactions. nih.govfrontiersin.orgresearchgate.net Transcriptomics, conversely, analyzes the expression levels of all RNA molecules, particularly messenger RNA (mRNA), providing insights into gene activity and the regulatory networks that govern metabolic processes. frontiersin.orgnih.govunl.edu By combining these two "omics" layers, researchers can establish correlations between gene expression patterns and metabolite accumulation, thereby inferring the enzymatic steps and regulatory elements within a pathway. frontiersin.orgcsic.esnih.gov

Methodological Framework for Pathway Elucidation

The general methodology involves several critical steps:

Sample Preparation and Data Acquisition : Biological samples (e.g., fruit tissues, plant extracts) are collected from different developmental stages, genotypes, or under varying environmental conditions (e.g., ripening stages in melon where this compound levels change). nih.gov Metabolites are typically extracted and analyzed using high-resolution mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.orgfrontiersin.org For transcriptomics, RNA is extracted, sequenced (RNA-Seq), and quantified to determine gene expression levels. frontiersin.orgnih.gov

Data Processing and Statistical Analysis : Raw metabolomic and transcriptomic data undergo rigorous processing, including peak alignment, normalization, and statistical analysis to identify differentially accumulated metabolites (DAMs) and differentially expressed genes (DEGs). frontiersin.orgfrontiersin.orgmdpi.com Multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are commonly employed to identify significant changes and classify samples. frontiersin.org

Pathway Enrichment Analysis : Identified DAMs and DEGs are mapped to established metabolic pathways using bioinformatics databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) or MetaboAnalyst. mdpi.comfrontiersin.orgmdpi.com This step helps to pinpoint which known pathways are significantly perturbed or active under the studied conditions. nih.gov

Integrated Network Analysis : Advanced bioinformatics tools (e.g., Cytoscape with plugins) are used to construct correlation networks between DEGs and DAMs. frontiersin.orgcsic.es This integration allows for the identification of candidate genes (encoding enzymes or regulatory proteins) that are highly correlated with the accumulation of specific metabolites, suggesting their direct involvement in the pathway. mpg.de For instance, a gene encoding a specific enzyme might be upregulated when its corresponding product, this compound, is also increasing in concentration.

Research Findings and Illustrative Data

While specific detailed omics studies solely dedicated to elucidating the entire this compound pathway with comprehensive data tables are not extensively documented in the public domain, the principles derived from studies on related volatile compounds and lipid metabolism can be applied. This compound is known to be biosynthesized from linoleic acid, a polyunsaturated fatty acid, through a series of enzymatic steps involving lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). mpg.de (E)-3-nonenal can also be formed via Hock cleavage of hydroxy lipid.

Illustrative Example: Hypothetical Omics Study of this compound Biosynthesis in Ripening Fruit

Consider a hypothetical study comparing a high-Non-3-enal producing fruit variety (e.g., a specific cucumber cultivar) with a low-producing variety during ripening.

Metabolomics Findings (Illustrative Data) Non-targeted metabolomics profiling might reveal significant differences in lipid-derived aldehydes and their precursors between the two varieties.

Table 1: Differentially Accumulated Metabolites in High vs. Low this compound Producing Fruit (Illustrative Data)

| Metabolite Name | Fold Change (High/Low Producer) | p-value | Putative Role in Pathway |

| Linoleic Acid | 0.8 (downregulated) | < 0.01 | Precursor to this compound |

| 9-Hydroperoxy-10,12-octadecadienoic acid | 1.5 (upregulated) | < 0.05 | Intermediate in LOX pathway |

| This compound | 5.2 (upregulated) | < 0.001 | Target volatile compound |

| (Z)-3-Hexenal | 0.7 (downregulated) | < 0.05 | Related volatile aldehyde, potentially different pathway |

| 1-Octen-3-ol | 0.9 (no significant change) | > 0.05 |

Interactive Data Table Note: In a real interactive table, users could sort by columns (e.g., Fold Change, p-value) and filter by metabolite name or role.

These metabolomic findings would suggest an active conversion of linoleic acid into this compound, with an accumulation of specific hydroperoxide intermediates.

Transcriptomics Findings (Illustrative Data) Concurrently, transcriptomic analysis would identify genes whose expression levels correlate with the observed metabolite changes. Enzymes involved in lipid peroxidation and subsequent cleavage are prime candidates.

Table 2: Differentially Expressed Genes Associated with this compound Pathway (Illustrative Data)

| Gene ID | Gene Product (Putative Enzyme) | Fold Change (High/Low Producer) | p-value | KEGG Pathway Annotation |

| LOC_XXX1 | Lipoxygenase (LOX) | 3.1 (upregulated) | < 0.001 | Linoleic acid metabolism |

| LOC_YYY2 | Hydroperoxide Lyase (HPL) | 4.5 (upregulated) | < 0.001 | Linoleic acid metabolism |

| LOC_ZZZ3 | Alcohol Dehydrogenase (ADH) | 1.2 (no significant change) | > 0.05 | Alcohol metabolism |

| LOC_AAA4 | Aldehyde Isomerase | 2.8 (upregulated) | < 0.01 | Fatty acid degradation/isomerization |

| LOC_BBB5 | Fatty Acid Desaturase | 0.6 (downregulated) | < 0.05 | Unsaturated fatty acid biosynthesis |

Interactive Data Table Note: In a real interactive table, users could sort by columns (e.g., Fold Change, p-value), filter by gene product or KEGG pathway, and potentially click on Gene ID for external database links.

The combined interpretation of these illustrative tables would suggest that in the high-Non-3-enal producing fruit, there is an upregulation of genes encoding key enzymes like Lipoxygenase and Hydroperoxide Lyase, which are directly involved in the conversion of linoleic acid to fatty acid hydroperoxides and then to volatile aldehydes like this compound. The putative aldehyde isomerase might also play a role in converting related aldehydes or isomers to this compound. This integrated approach, therefore, moves beyond simple observation to infer specific enzymatic steps and the genes responsible for them, thereby elucidating the metabolic pathway.

Q & A

Q. What experimental methodologies are recommended for synthesizing Non-3-enal with high purity, and how can yield optimization be systematically evaluated?

To synthesize this compound, employ established organic chemistry protocols such as aldol condensation or oxidation of corresponding alcohols, ensuring rigorous control of reaction conditions (e.g., temperature, catalyst concentration). Purification via fractional distillation or column chromatography is critical to isolate high-purity compounds. Yield optimization should involve factorial design experiments to test variables like reagent ratios and reaction time, with gas chromatography (GC) used to quantify purity and yield at each stage .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and quantification of this compound in complex matrices?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming double-bond positioning and functional groups. Pair this with gas chromatography-mass spectrometry (GC-MS) to validate molecular weight and fragmentation patterns. For quantification in mixtures, high-performance liquid chromatography (HPLC) with UV detection or GC with flame ionization detection (FID) provides sensitivity and specificity. Method validation should include calibration curves, limits of detection (LOD), and recovery rates to ensure reproducibility .

Q. How can researchers ensure sample stability during storage and handling of this compound for long-term studies?

Store this compound in inert, amber vials under nitrogen atmosphere at −20°C to prevent oxidation and photodegradation. Conduct accelerated stability studies by exposing samples to varying temperatures and humidity levels, monitoring degradation products via GC-MS. Use antioxidant additives (e.g., BHT) if necessary, and validate stability through periodic re-analysis over extended durations .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanistic pathways of this compound’s reactivity under different solvent systems or catalytic conditions?

Utilize kinetic studies with time-resolved sampling to track intermediate formation via techniques like in-situ infrared (IR) spectroscopy. Isotopic labeling (e.g., deuterated solvents) can clarify hydrogen transfer mechanisms. Computational modeling (density functional theory, DFT) should supplement experimental data to predict transition states and reaction energetics. Triangulate findings by comparing experimental rate constants with simulated outcomes .

Q. What strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound across literature sources?

Perform meta-analyses to identify methodological inconsistencies (e.g., calibration standards, temperature control). Replicate conflicting studies under standardized conditions, using traceable reference materials. Apply statistical tools like ANOVA to assess inter-laboratory variability. Publish detailed uncertainty budgets to highlight potential sources of discrepancy, such as impurities or instrumental drift .

Q. How can advanced mass spectrometry imaging (MSI) or hyphenated techniques be applied to study the spatial distribution and metabolic fate of this compound in biological systems?

Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with matrix-assisted laser desorption/ionization (MALDI) imaging to map this compound’s distribution in tissues. Use stable isotope-labeled analogs as internal standards for quantification. For metabolic studies, employ high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites and propose biotransformation pathways through fragmentation pattern analysis .

Q. What computational frameworks are suitable for predicting this compound’s interactions with biological targets or environmental substrates?

Apply molecular dynamics (MD) simulations to model binding affinities with proteins or membranes. Use quantitative structure-activity relationship (QSAR) models to correlate structural features with toxicity or degradation rates. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and environmental fate experiments under controlled conditions .

Methodological Considerations for Data Analysis

Q. How should researchers address missing or incomplete datasets in studies involving this compound’s environmental persistence or toxicity?

Q. What statistical approaches are optimal for analyzing time-dependent degradation kinetics of this compound in heterogeneous environments?

Employ non-linear regression models (e.g., Weibull or first-order decay equations) to fit degradation curves. Use mixed-effects models to account for variability across experimental replicates or environmental conditions. Compare models via Akaike information criterion (AIC) to select the best fit, and report half-lives with associated uncertainties .

Ethical and Reproducibility Standards

Q. How can researchers ensure ethical compliance when using this compound in studies involving human-derived samples or environmental fieldwork?

Adhere to institutional review board (IRB) protocols for biospecimen use, ensuring anonymization and informed consent. For environmental studies, follow guidelines for chemical disposal and minimize ecological impact. Document all procedures in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.